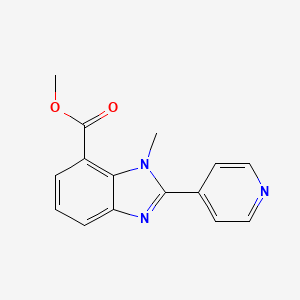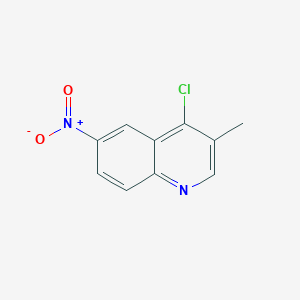
4-Chloro-3-methyl-6-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methyl-6-nitroquinoline is a nitrogen-containing heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-6-nitroquinoline typically involves multiple steps, starting from readily available raw materials. One common method includes the cyclization of substituted anilines followed by nitration and chlorination. For instance, 4-methoxyaniline can be cyclized, nitrated, and then chlorinated to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are utilized to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-methyl-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of the nitro group to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions at the chloro and nitro positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using molecular iodine and Kornblum oxidation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 4-Chloro-3-methyl-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-3-methyl-6-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methyl-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit key enzymes or disrupt cellular processes, contributing to its biological activity .
Comparación Con Compuestos Similares
- 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline
- 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
- 2,3,4-Trichloro-6,7-difluoroquinolone
Comparison: 4-Chloro-3-methyl-6-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits enhanced reactivity and potential for diverse applications in medicinal and industrial chemistry .
Propiedades
Número CAS |
188256-41-9 |
|---|---|
Fórmula molecular |
C10H7ClN2O2 |
Peso molecular |
222.63 g/mol |
Nombre IUPAC |
4-chloro-3-methyl-6-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-5-12-9-3-2-7(13(14)15)4-8(9)10(6)11/h2-5H,1H3 |
Clave InChI |
XIMRHBIMNYMOBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


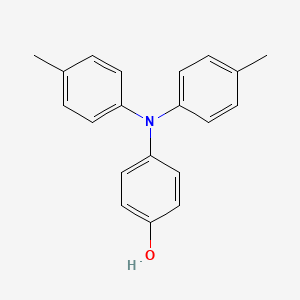
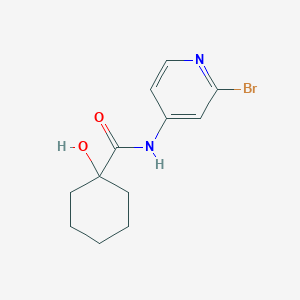
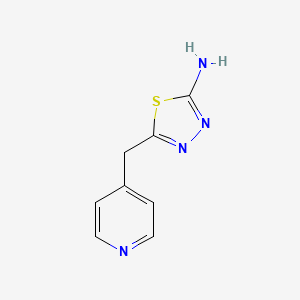
![5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B13878901.png)
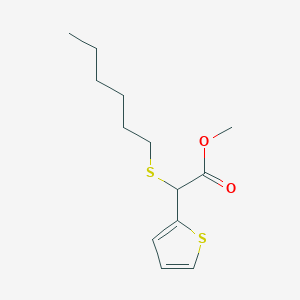
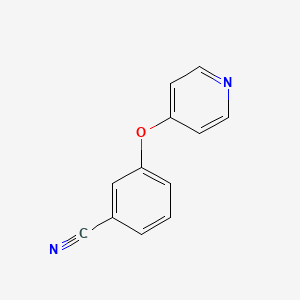
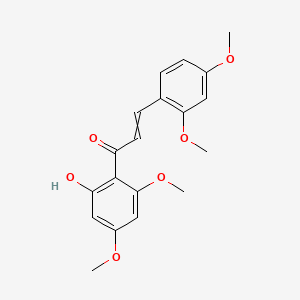

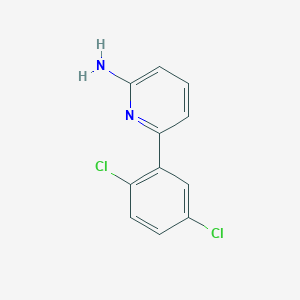
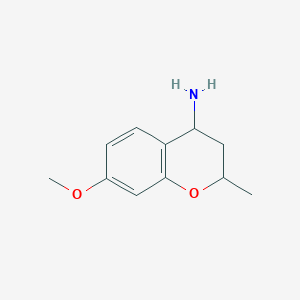
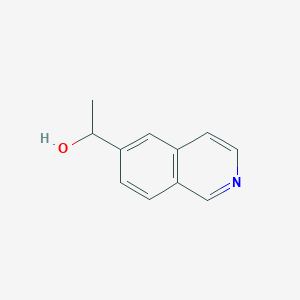
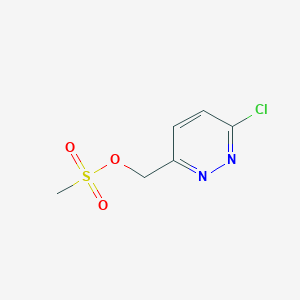
![2-[2-(Bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B13878961.png)
